Aluminum salicylate

Description

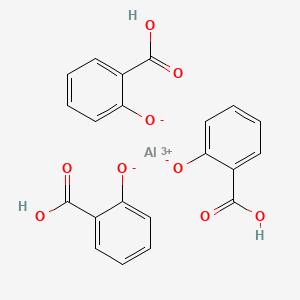

Structure

2D Structure

Properties

CAS No. |

15479-57-9 |

|---|---|

Molecular Formula |

C21H15AlO9 |

Molecular Weight |

438.3 g/mol |

IUPAC Name |

bis[(2-hydroxybenzoyl)oxy]alumanyl 2-hydroxybenzoate |

InChI |

InChI=1S/3C7H6O3.Al/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |

InChI Key |

GQSZLMMXKNYCTP-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Al+3] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O[Al](OC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pure Aluminum Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of pure aluminum salicylate (B1505791). The information is curated for professionals in chemical research and pharmaceutical development, focusing on detailed experimental protocols and robust analytical methods for quality control.

Introduction

Aluminum salicylate is an aluminum salt of salicylic (B10762653) acid with the chemical formula C₂₁H₁₅AlO₉.[1] It is typically a reddish-white, odorless powder.[2] While it is insoluble in water and alcohol, it finds solubility in dilute alkaline solutions.[2] In therapeutic applications, basic this compound has been noted for its stability in the presence of water and dilute acids, which is a desirable feature for orally administered drugs intended for intestinal action.[3] The synthesis of pure this compound, free from starting materials and byproducts, is critical for its application in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 15479-57-9 | [1][4] |

| Molecular Formula | C₂₁H₁₅AlO₉ | [1][2] |

| Molecular Weight | 438.32 g/mol | [1][2] |

| Appearance | Reddish-white powder | [2] |

| Odor | Odorless | [2] |

| Solubility | Insoluble in water and alcohol; Soluble in dilute alkalies | [2] |

| Synonyms | Tris(salicylato)aluminum, Salicylic acid aluminum salt | [4][5] |

Synthesis Methodologies

The synthesis of pure this compound can be approached through several methods. The choice of method depends on the desired form (e.g., basic vs. neutral salt), required purity, and available starting materials.

Method 1: Direct Reaction of Aluminum Hydroxide (B78521) and Salicylic Acid

This method is particularly effective for producing basic this compound with a constant composition.[3] The reaction involves the direct molecular mixing of aluminum hydroxide and salicylic acid in an aqueous medium, facilitated by heat.[3]

-

Preparation of Reactants: Suspend aluminum hydroxide (dried at a temperature not exceeding 100°C) in hot water with vigorous stirring to form a homogenous suspension.

-

Reaction: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension. The reaction mixture will initially become acidic upon each addition of salicylic acid. Continue stirring until the acidic reaction ceases, indicating the consumption of the added acid.

-

Heating: Gently warm the mixture in a water bath to ensure the reaction goes to completion, resulting in a homogeneous paste with a neutral reaction.[3]

-

Isolation: Filter the resulting precipitate from the reaction mixture.

-

Drying: Dry the isolated solid at a temperature of 125-130°C to obtain the final product.[3]

Caption: Workflow for the direct synthesis of this compound.

Method 2: Precipitation from Aqueous Salt Solutions

This method involves the reaction of a soluble aluminum salt (e.g., aluminum sulfate) with a soluble salicylate salt (e.g., sodium salicylate). However, this approach has been reported to yield a product that is not in a homogeneous state, making it less ideal for obtaining a pure, well-defined compound.[3] The formation of complex mixtures and difficulties in controlling precipitation are significant drawbacks.

Method 3: Synthesis via Aluminum Alkoxides

The use of aluminum alkoxides, such as aluminum isopropoxide, offers a pathway to high-purity products in a non-aqueous environment. This method is well-documented for the synthesis of aluminum acetylsalicylate and can be adapted for this compound.[6][7] The reaction avoids water during the initial phase, minimizing side reactions, with a controlled amount of water added later to induce precipitation.[6]

-

Preparation of Reactants:

-

Solution A: Dissolve three molar equivalents of high-purity salicylic acid in an anhydrous neutral organic solvent, such as isopropyl alcohol or toluene.

-

Solution B: Dissolve one molar equivalent of aluminum isopropoxide in the same anhydrous solvent.

-

-

Reaction: Under an inert atmosphere (e.g., nitrogen), slowly add Solution B to Solution A with vigorous stirring.

-

Precipitation: Once the addition is complete, add a stoichiometric amount of distilled water dropwise to the reaction mixture to induce the precipitation of this compound. The slow addition is crucial to avoid the formation of oily or gummy precipitates.[8]

-

Isolation: Collect the white precipitate by filtration.

-

Purification: Wash the precipitate with a small amount of cold, anhydrous isopropyl alcohol to remove any unreacted salicylic acid, followed by a wash with ether to remove residual solvent.[6][8]

-

Drying: Dry the final product under vacuum at a low temperature.[8]

| Method | Key Reactants | Solvent | Advantages | Disadvantages | Reference(s) |

| Direct Reaction | Aluminum Hydroxide, Salicylic Acid | Water | Simple, yields a product of constant composition. | Requires specific drying temperatures. | [3] |

| Precipitation | Aluminum Sulfate, Sodium Salicylate | Water | Uses readily available salts. | Produces an inhomogeneous product. | [3] |

| Alkoxide Route | Aluminum Isopropoxide, Salicylic Acid | Anhydrous Organic Solvent | High purity, avoids aqueous side-reactions. | Requires anhydrous conditions and alkoxide precursors. | [6][7] |

Characterization and Quality Control

Ensuring the purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups and the formation of the salt by observing shifts in the carboxylate and hydroxyl bands compared to free salicylic acid.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the structure of the salicylate ligand and confirm the absence of organic impurities.[9][10]

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are essential for quantifying the purity of the final product and detecting any residual starting materials, particularly free salicylic acid.[9][10]

-

Qualitative Test for Free Salicylic Acid: A simple colorimetric test using a 1% iron(III) chloride solution can be used for rapid screening. The presence of free salicylic acid will produce a distinct purple color.[8]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 15479-57-9 [chemicalbook.com]

- 3. US1447501A - Process for the preparation of basic salicylate of aluminum - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [drugfuture.com]

- 6. US2959606A - Production of aluminum acetylsalicylate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 10. sciepub.com [sciepub.com]

- 11. Synthesis and Characterization of Mesoporous Aluminum Silicate and Its Adsorption for Pb (II) Ions and Methylene Blue in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Aluminum Salicylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salicylate (B1505791) is a salt formed from aluminum and salicylic (B10762653) acid. It exists in various forms, including neutral aluminum trisalicylate and basic aluminum monosalicylate or disalicylate.[1][2][3] These compounds combine the therapeutic properties of both aluminum, which can act as an astringent or antacid, and salicylate, a well-known non-steroidal anti-inflammatory drug (NSAID).[4][5][6] The basic salts, in particular, have been noted for their stability in the presence of water and dilute acids, which allows them to pass through the stomach without significant decomposition.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological mechanism of action of aluminum salicylate, offering detailed protocols for its evaluation.

Physicochemical Properties

This compound is typically a reddish-white, odorless powder.[7][8] It is generally insoluble in water and alcohol but will dissolve in dilute alkaline solutions.[7] The properties can vary depending on the specific salt form (mono-, di-, or tri-salicylate). Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Forms

| Property | Aluminum Trisalicylate | Basic Aluminum Monosalicylate | Basic Aluminum Disalicylate (Hydrated) |

| Synonyms | Tris(salicylato)aluminum | Alunozal, Dibasic this compound | Saluminium insolubile (related neutral form) |

| Molecular Formula | C₂₁H₁₅AlO₉[2] | C₇H₇AlO₅[1][3] | C₁₄H₁₁AlO₇·H₂O[1] |

| Molecular Weight | 438.32 g/mol [2][7] | 198.11 g/mol [1][3] | 336.23 g/mol [1] |

| Appearance | Reddish-white powder[7] | Fine, colorless or pinkish powder[1] | Pink needles[1] |

| Solubility | Insoluble in water and alcohol; Soluble in dilute alkalies.[7][8] | Very slightly soluble in water.[9] | Sparingly soluble in water.[1] |

| Boiling Point | 336.3°C at 760 mmHg[10][11] | Not available | Not available |

| Flash Point | 144.5°C[10][11] | Not available | Not available |

| Vapor Pressure | 4.45E-05 mmHg at 25°C[10][11] | Not available | Not available |

Synthesis and Characterization Workflow

The general process for investigating this compound involves synthesis followed by a suite of analytical techniques to confirm its identity, purity, and properties.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of Basic this compound

This protocol is adapted from methods described for preparing basic this compound by reacting aluminum hydroxide with salicylic acid.[4][9]

-

Preparation of Reactants: Suspend one molecular equivalent of aluminum hydroxide (dried at <100°C) in hot deionized water with vigorous stirring to form a homogenous suspension.

-

Reaction: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension. The mixture will become transiently acidic upon each addition. Continue stirring, maintaining heat (e.g., using a water bath), until the reaction is complete and the mixture reaches a neutral pH.[4]

-

Homogenization: Continue warming and stirring the mash until a homogenous paste is formed.[4]

-

Isolation: Filter the resulting product from the reaction mixture.

-

Purification: Wash the filter cake with deionized water to remove any unreacted starting materials.

-

Drying: Dry the final product in an oven at a temperature between 125-130°C to yield a fine, colorless to reddish powder.[4]

Analytical Characterization Protocols

This protocol uses Attenuated Total Reflectance (ATR)-FTIR to identify key functional groups and confirm the coordination of salicylate to aluminum.[12][13]

-

Sample Preparation: Place a small amount of the dried this compound powder directly onto the ATR crystal. Ensure good contact by applying pressure using the instrument's anvil.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[14]

-

Data Analysis:

-

Confirm Salicylate Moiety: Identify characteristic peaks for the aromatic ring and its substituents.

-

Monitor Hydroxyl Groups: Observe the broad O-H stretching band, typically around 3200-3500 cm⁻¹.[15]

-

Monitor Carboxyl Group: The key indicator of salt formation is the shift in the carboxyl C=O stretch. In free salicylic acid, this appears around 1650-1700 cm⁻¹. Upon coordination to aluminum, this peak is replaced by two asymmetric (νₐₛ, ~1550-1610 cm⁻¹) and symmetric (νₛ, ~1380-1440 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻).[13][16]

-

NMR is used to confirm the organic structure (¹H, ¹³C) and the coordination environment of the aluminum center (²⁷Al).

-

¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it may not be soluble in less polar solvents). Prepare a solution of approximately 5-10 mg/mL.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

¹H NMR: Confirm the presence of aromatic protons (typically 6.5-8.0 ppm) and the absence of the acidic carboxyl proton signal, which indicates salt formation.

-

¹³C NMR: Identify the aromatic carbon signals and, most importantly, the carboxyl carbon signal (~170 ppm), which may shift upon complexation compared to free salicylic acid.

-

-

-

²⁷Al Solid-State NMR Protocol:

-

Sample Preparation: Pack the finely powdered, dry this compound sample into a zirconia rotor (e.g., 4 mm or 7 mm).[17]

-

Acquisition: Perform solid-state ²⁷Al NMR using a Magic Angle Spinning (MAS) probe. A high magnetic field is preferable. Use a short pulse duration and a recycle delay of ~1 second.[17]

-

Data Analysis: The chemical shift of ²⁷Al is highly sensitive to its coordination environment.[18]

-

This protocol outlines a reversed-phase HPLC method to assess the purity of this compound by quantifying the salicylate content.[20][21]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in the mobile phase (or a suitable solvent like methanol) in a 100 mL volumetric flask. This stock solution may require sonication and acidification (e.g., with phosphoric acid) to dissociate the complex and ensure the salicylate is in a single protonated form.

-

Prepare a series of calibration standards of pure salicylic acid (e.g., 5-100 µg/mL) in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 65:35 v/v) with an acid modifier like 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[21][22]

-

Flow Rate: 1.0 mL/min.[21]

-

Injection Volume: 20 µL.

-

Detection: UV spectrophotometer set to a wavelength between 295-304 nm.[21][23]

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the salicylic acid standards against their concentration.

-

Calculate the concentration of salicylate in the sample solution using the regression equation from the calibration curve.

-

Determine the purity or salicylate content of the original this compound sample based on its initial weight and the calculated concentration.

-

TGA/DSC provides information on thermal stability, decomposition, and the presence of hydrated water.[24]

-

Sample Preparation: Place 5-10 mg of the finely powdered this compound into an aluminum or ceramic TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen purge gas (flow rate ~50 mL/min) to analyze thermal decomposition in an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10°C/min).

-

-

Data Analysis:

-

TGA Curve (Mass vs. Temperature):

-

Dehydration: A mass loss step below ~150°C typically corresponds to the loss of adsorbed or coordinated water molecules.[1]

-

Decomposition: Subsequent sharp mass loss steps at higher temperatures indicate the decomposition of the salicylate moiety.

-

Final Residue: The final residual mass at the end of the run should correspond to aluminum oxide (Al₂O₃), allowing for stoichiometric confirmation.

-

-

DSC Curve (Heat Flow vs. Temperature):

-

Endothermic Peaks: Correlate with mass loss events (dehydration, decomposition) or phase transitions like melting.

-

Exothermic Peaks: May indicate crystallization events or oxidative decomposition if run under an air atmosphere.

-

-

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound involves its dissociation in a physiological environment into its constituent components: aluminum ions (Al³⁺) and salicylate anions.

Caption: Dissociation and subsequent mechanisms of action for this compound.

-

Aluminum Ion (Al³⁺): The aluminum cation can exert several effects. It can act as an astringent, causing tissue contraction and reducing secretions. In the context of antacids, aluminum hydroxide (which can form from Al³⁺) neutralizes stomach acid.[5] Furthermore, insoluble aluminum salts are known to function as vaccine adjuvants, primarily by activating the NLRP3 inflammasome pathway, although this is more relevant to injected particulates than orally administered drugs.[25]

-

Salicylate Anion: Once released, salicylate functions as a classic NSAID. Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Salicylate may also have other activities, including antioxidant effects through radical scavenging.[26] Some derivatives have been investigated for novel antibacterial properties by inhibiting methionine aminopeptidase (B13392206) (MetAP).[27]

References

- 1. Aluminum Salicylates, Basic [drugfuture.com]

- 2. This compound | C21H15AlO9 | CID 54679199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibasic this compound | C7H7AlO5 | CID 92135800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US1447501A - Process for the preparation of basic salicylate of aluminum - Google Patents [patents.google.com]

- 5. US2959606A - Production of aluminum acetylsalicylate - Google Patents [patents.google.com]

- 6. Salicylic acid - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 15479-57-9 [m.chemicalbook.com]

- 8. This compound | 15479-57-9 [chemicalbook.com]

- 9. US2918485A - Dihydroxy aluminum salicylates - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An In-Situ ATR-FTIR Study: The Surface Coordination of Salicylic Acid on Aluminum and Iron(III) Oxides. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Characterization of Mesoporous Aluminum Silicate and Its Adsorption for Pb (II) Ions and Methylene Blue in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pascal-man.com [pascal-man.com]

- 18. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

- 21. turkjps.org [turkjps.org]

- 22. lcms.cz [lcms.cz]

- 23. academic.oup.com [academic.oup.com]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 25. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of Aluminum Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of aluminum salicylate (B1505791), with a focus on its synthesis, spectroscopic characterization, and mechanism of action. The information is intended to support research and development efforts in pharmaceuticals and related fields.

Introduction

Aluminum salicylate exists in various forms, with the most common being the neutral salt, aluminum tris(salicylate), and basic salts like dibasic this compound. These compounds are of interest for their anti-inflammatory properties and gastrointestinal applications.[1] Dibasic this compound, in particular, is noted for its stability during gastrointestinal transit, making it a candidate for targeted intestinal therapies.[1]

Physicochemical Properties

The fundamental properties of the different forms of this compound are summarized below.

| Property | Dibasic this compound | Aluminum Tris(salicylate) |

| CAS Number | 41312-26-9[1][2] | 15479-57-9[3][4] |

| IUPAC Name | aluminum;2-carboxyphenolate;dihydroxide[1][2] | aluminum tris(2-carboxyphenolate)[4] |

| Molecular Formula | C₇H₇AlO₅[1][2] | C₂₁H₁₅AlO₉[3][4] |

| Molecular Weight | 198.11 g/mol [1][2] | 438.32 g/mol [3][4] |

| Appearance | Fine, colorless to slightly reddish powder[1][5] | Reddish-white powder[3][6] |

| Solubility | Insoluble in water and alcohol; Soluble in dilute alkalies.[3] | Sparingly soluble in water.[7] |

| Stability | Decomposed by acid.[3][6] Stable in the presence of water and diluted acids, even at higher temperatures, allowing it to pass through the stomach without decomposition.[5] |

Synthesis and Experimental Protocols

The synthesis of basic this compound typically involves the reaction of aluminum hydroxide (B78521) with salicylic (B10762653) acid.

Experimental Protocol: Synthesis of Basic this compound [1][5]

-

Preparation of Aluminum Hydroxide Suspension: Suspend aluminum hydroxide in water with vigorous stirring. For optimal results, the aluminum hydroxide should be dried at a temperature not exceeding 100°C.

-

Addition of Salicylic Acid: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension. The mixture will initially become acidic upon each addition.

-

Reaction: Continue stirring, optionally with gentle warming in a water bath, until the acidic reaction of the mass disappears and a homogeneous paste with a neutral reaction is formed.

-

Filtration and Drying: Filter the resulting precipitate and dry it at a temperature of 125-130°C to obtain the final product.

Coordination Chemistry and Molecular Structure

The interaction between aluminum(III) ions and salicylate ligands is a key aspect of its chemistry.

-

Coordination Modes: Salicylate can coordinate to the aluminum center in a monodentate fashion, typically through a carboxylate oxygen, or in a bidentate fashion, forming a more stable chelate ring involving both the carboxylate and phenolic oxygens.[1] The bidentate chelation is thermodynamically favored.[1]

-

Coordination Geometry: The aluminum center in these complexes typically exhibits an octahedral coordination geometry.[1]

-

Mechanism of Complex Formation: Theoretical calculations suggest that the formation of aluminum-salicylate complexes follows the Eigen-Wilkins mechanism, where the rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the hydrated aluminum(III) ion.[1]

Spectroscopic Properties

Various spectroscopic techniques are employed to characterize this compound complexes.

| Spectroscopic Technique | Observations |

| Infrared (IR) Spectroscopy | Shifts in the carboxylate stretching frequencies compared to free salicylic acid provide evidence of metal-ligand bond formation and can distinguish between monodentate and bidentate coordination modes.[1] |

| UV-Visible Spectroscopy | Aluminum-salicylate complexes exhibit a characteristic absorption maximum (λmax) at 315 nm.[1] The formation of these complexes leads to distinct spectral changes that can be monitored to determine properties like the stability constant.[1] |

| ²⁷Al Nuclear Magnetic Resonance (NMR) | This technique provides direct information about the aluminum coordination environment.[1] The chemical shift is highly sensitive to the coordination sphere, allowing differentiation between tetrahedral and octahedral geometries.[1] |

| Mass Spectrometry | Provides molecular ion peaks that can clearly distinguish between different stoichiometries, such as the mono- and dibasic forms of this compound.[1] |

| X-ray Absorption Spectroscopy (XAS) | Studies have shown that the aluminum coordination sphere undergoes systematic changes as a function of the water to organic ligand ratio, providing evidence for mixed aqua/organic-oxygen ligation.[1][8] |

Biological Activity and Mechanism of Action

Dibasic this compound is recognized for its anti-inflammatory properties.

-

Anti-inflammatory Action: Like other salicylates, it is known to inhibit cyclooxygenase (COX) enzymes.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain signaling.[1]

-

Gastrointestinal Applications: Its stability allows it to pass through the stomach without significant degradation, making it effective for treating intestinal conditions such as catarrh and diarrhea.[1][5]

Conclusion

This compound, particularly in its basic forms, presents a unique combination of anti-inflammatory and gastro-protective properties. A thorough understanding of its chemical properties, synthesis, and coordination chemistry is essential for its application in pharmaceutical and other scientific fields. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals working with this compound.

References

- 1. Buy Dibasic this compound | 41312-26-9 [smolecule.com]

- 2. Dibasic this compound | C7H7AlO5 | CID 92135800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15479-57-9 [chemicalbook.com]

- 4. This compound | C21H15AlO9 | CID 54679199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US1447501A - Process for the preparation of basic salicylate of aluminum - Google Patents [patents.google.com]

- 6. This compound CAS#: 15479-57-9 [m.chemicalbook.com]

- 7. Aluminum Salicylates, Basic [drugfuture.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

An In-depth Technical Guide to the Solubility of Aluminum Salicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum salicylate (B1505791), a compound with therapeutic potential, is characterized by its limited solubility in aqueous and many organic media. This technical guide addresses the critical need for a comprehensive understanding of its solubility profile for applications in pharmaceutical research and development. Due to the scarcity of publicly available quantitative solubility data, this document provides a detailed experimental framework for the systematic determination of aluminum salicylate's solubility in various organic solvents. It includes a standardized protocol, guidelines for data presentation, and logical workflows to guide formulation strategies for this sparingly soluble compound.

Introduction

This compound is an aluminum salt of salicylic (B10762653) acid. It exists in various forms, including basic and neutral complexes, such as aluminum monosalicylate, disalicylate, and trisalicylate[1][2][3]. These forms can have different physical and chemical properties, including solubility. Generally, this compound is described as a reddish-white powder that is insoluble in water and alcohol[4]. More specifically, dihydroxy this compound is noted as being very slightly soluble in water[5]. This low solubility presents significant challenges in the development of pharmaceutical formulations, affecting bioavailability and delivery mechanisms.

A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for designing effective drug delivery systems, developing analytical methods, and scaling up manufacturing processes. This guide provides the necessary tools for researchers to generate this crucial data in a standardized and reproducible manner.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of aluminum tris(2-hydroxybenzoate), a common form of this compound, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅AlO₉ | [1] |

| Molecular Weight | 438.3 g/mol | [1] |

| Appearance | Reddish-white powder | [4] |

| CAS Number | 15479-57-9 | [1] |

Solubility Profile of this compound

Quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively reported in peer-reviewed literature. It is generally classified as "insoluble" in alcohol[4]. A patent for the related compound, mono-hydroxy aluminum di-acetylsalicylate, states it is insoluble in alcohol, ether, and toluene[6]. Given this, it is anticipated that this compound exhibits low solubility in most common non-polar and polar aprotic and protic organic solvents.

To address this data gap, a standardized experimental protocol is provided in Section 4. The following table (Table 2) is presented as a template for researchers to populate with their experimentally determined solubility data.

Data Presentation: Quantitative Solubility of this compound

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Example: Methanol | 25 ± 0.5 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Ethanol | 25 ± 0.5 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Acetone | 25 ± 0.5 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Dimethyl Sulfoxide (DMSO) | 25 ± 0.5 | Data to be determined | Data to be determined | HPLC-UV |

| Example: N,N-Dimethylformamide (DMF) | 25 ± 0.5 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Tetrahydrofuran (THF) | 25 ± 0.5 | Data to be determined | Data to be determined | HPLC-UV |

| Example: Glycerol | 25 ± 0.5 | Data to be determined | Data to be determined | HPLC-UV |

| ... (other solvents) |

Experimental Protocol for Solubility Determination

The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), adapted for organic solvents, and incorporates principles from the USP General Chapter <1236> "Solubility Measurements"[1][7]. The flask method is recommended for substances with low solubility.

Materials and Equipment

-

This compound (specify form, e.g., basic, neutral, and purity)

-

Organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass flask with a stopper). The excess solid should be visually apparent.

-

Place the sealed container in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are in agreement.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the suspension to settle at the test temperature for at least 24 hours without agitation.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper half of the solution.

-

To separate any remaining undissolved solid, centrifuge the sample at the test temperature.

-

Filter the resulting supernatant through a syringe filter compatible with the organic solvent. The filter should be pre-conditioned with the solution to prevent loss of the analyte due to adsorption.

-

Collect the clear filtrate for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Data Reporting

-

The form and purity of the this compound used.

-

The grade of the organic solvent.

-

The temperature of the experiment and its tolerance.

-

The time allowed for reaching equilibrium.

-

The detailed parameters of the analytical method used for quantification.

-

The solubility value, reported in g/L and mol/L, as an average of at least three replicate experiments with standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Workflow for Formulation Development

Given the poor solubility of this compound, a systematic approach is necessary for its formulation into a viable drug product. The following diagram outlines a logical workflow for this process.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a significant knowledge gap, this guide provides researchers and drug development professionals with a robust framework to systematically generate this information. The provided experimental protocol, based on international standards, ensures that data will be reliable and comparable across different laboratories. The logical workflow for formulation development offers a strategic approach to overcoming the challenges posed by the poor solubility of this compound, ultimately facilitating its progression through the development pipeline. The generation and dissemination of such data are highly encouraged to advance the therapeutic application of this compound.

References

An In-depth Technical Guide to Aluminum Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum salicylate (B1505791), including its chemical identity, physicochemical properties, and relevant data for research and drug development.

Chemical Identity and Synonyms

Aluminum salicylate is the aluminum salt of salicylic (B10762653) acid. It is identified by the following CAS number and a variety of synonyms.

| Identifier | Value |

| CAS Number | 15479-57-9[1][2][3][4][5] |

| Molecular Formula | C₂₁H₁₅AlO₉[1][2][5] |

| IUPAC Name | aluminum;2-carboxyphenolate[2] |

A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material identification.

| Synonyms |

| Aluminium salicylate[2][6] |

| Aluminum, tris(2-hydroxybenzoato-O1,O2)-[2] |

| Tris(salicylato)aluminum[1][2][4] |

| Salicylic acid, aluminum salt[1][2][4] |

| Aluminum tris(o-hydroxybenzoate)[1][4] |

| UNII-9X0OA8N526[2] |

| EINECS 239-500-0[2] |

It is important to distinguish this compound from a related compound, aluminum acetylsalicylate (also known as aloxiprin), which is the aluminum salt of acetylsalicylic acid (aspirin). While both are salicylates, their chemical structures and some properties differ. Much of the detailed process chemistry available in the literature pertains to aluminum acetylsalicylate due to its use as a buffered form of aspirin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 438.32 g/mol | [1][2][5] |

| Appearance | Reddish-white powder | [3] |

| Odor | Odorless | [3] |

| Solubility | Insoluble in water and alcohol; Soluble in dilute alkalies | [3][7] |

| Decomposition | Decomposed by acid | [3][7] |

Basic aluminum salicylates also exist, such as the monosalicylate and disalicylate forms, which may have different properties. For instance, basic aluminum disalicylate is described as pink needles that are sparingly soluble in water.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not as readily available as those for aluminum acetylsalicylate. However, a general method for the preparation of basic this compound is described in the patent literature.

Protocol 1: Preparation of Basic this compound

This protocol is adapted from U.S. Patent 1,447,501.[4]

-

Reactants:

-

Aluminum hydroxide (B78521) (dried at a temperature not exceeding 100°C)

-

Salicylic acid (finely powdered)

-

-

Procedure:

-

Suspend the aluminum hydroxide in hot water with vigorous stirring.

-

Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The mixture will become transiently acidic with each addition.

-

Continue stirring until the acid reaction disappears.

-

Alternatively, mix molecular quantities of aluminum hydroxide and salicylic acid with water to form a mash and warm in a water bath until a homogeneous paste with a neutral reaction is formed.

-

Filter the resulting product.

-

Dry the final product at 125-130°C.

-

-

Expected Outcome: A fine, colorless to reddish powder.[4]

Analytical Methods

The analysis of salicylate-containing compounds can be performed using various techniques. For unreacted salicylic acid impurity, a simple and effective qualitative test is the ferric chloride (FeCl₃) test, which produces a purple color in the presence of phenols like salicylic acid.[9] For quantitative analysis of salicylate esters, methods such as Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy have been successfully employed and could be adapted for this compound.[10][11]

Mechanism of Action and Signaling Pathways

The therapeutic effects of salicylates are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][12] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] By inhibiting prostaglandin (B15479496) synthesis, salicylates exert their anti-inflammatory, analgesic, and antipyretic effects.[3][12]

When ingested, this compound is expected to be hydrolyzed in the gastrointestinal tract, releasing salicylic acid, which is then absorbed into the bloodstream. The aluminum moiety may act as an antacid, potentially mitigating the gastric irritation often associated with salicylic acid.[3] This is a known mechanism for the related compound, aloxiprin (B1512675) (aluminum acetylsalicylate).[3]

Below is a Graphviz diagram illustrating the general signaling pathway for the anti-inflammatory action of salicylates.

Caption: General mechanism of action for salicylates.

Experimental Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for the synthesis and purification of an this compound-related compound, based on available protocols for aluminum acetylsalicylate.

Caption: A typical workflow for synthesis and purification.

This next diagram outlines a logical troubleshooting process for addressing an impure final product during synthesis.

Caption: A logical flow for troubleshooting an impure product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Aloxiprin? [synapse.patsnap.com]

- 4. US1447501A - Process for the preparation of basic salicylate of aluminum - Google Patents [patents.google.com]

- 5. US2959606A - Production of aluminum acetylsalicylate - Google Patents [patents.google.com]

- 6. Acetylsalicylic Acid and aluminum hydroxide Interactions - Drugs.com [drugs.com]

- 7. This compound | 15479-57-9 [chemicalbook.com]

- 8. Aluminum Salicylates, Basic [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 11. sciepub.com [sciepub.com]

- 12. webofjournals.com [webofjournals.com]

An In-depth Technical Guide to Basic Aluminum Salicylates (Mono-, Di-, and Tri-salicylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basic aluminum salicylates, including their chemical properties, synthesis, mechanism of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to Basic Aluminum Salicylates

Basic aluminum salicylates are salts of salicylic (B10762653) acid and aluminum hydroxide (B78521). They exist in mono-, di-, and neutral (trisalicylate) forms. These compounds are of interest in the pharmaceutical field for their anti-inflammatory, analgesic, antipyretic, and antidiarrheal properties.[1][2] The inclusion of aluminum hydroxide is intended to reduce the gastric irritation commonly associated with salicylic acid and its derivatives, such as aspirin.[3]

Chemical and Physical Properties

The basic aluminum salicylates vary in their stoichiometric composition, which in turn influences their chemical and physical properties.

| Property | Aluminum Monosalicylate (Basic) | Aluminum Disalicylate (Basic) | Aluminum Trisalicylate (Neutral) |

| Synonyms | Alunozal, Dibasic aluminum salicylate (B1505791) | Hydroxyaluminum disalicylate | Aluminum salicylate, Saluminium insolubile |

| Molecular Formula | C₇H₇AlO₅[1][4] | C₁₄H₁₁AlO₇[5] | C₂₁H₁₅AlO₉[6] |

| Molecular Weight | 198.11 g/mol [1][4] | 318.21 g/mol [5] | 438.32 g/mol [7] |

| Appearance | Fine, colorless to slightly pinkish powder[1] | Pink needles[1] | Reddish-white powder[8] |

| Solubility | Sparingly soluble in water[1]. Insoluble in alcohol and ether. Decomposes in acidic or alkaline media. | Sparingly soluble in water[1]. | Insoluble in water and alcohol. Soluble in dilute alkalies. Decomposed by acid.[8] |

| pKa | The pKa of salicylic acid is approximately 2.97, and the pKa values for the protonation of aluminum hydroxide's hydroxyl groups are around 9.2, 10.8, and 12.3. The properties of the resulting salts are influenced by these values. | The pKa of salicylic acid is approximately 2.97, and the pKa values for the protonation of aluminum hydroxide's hydroxyl groups are around 9.2, 10.8, and 12.3. The properties of the resulting salts are influenced by these values. | The pKa of salicylic acid is approximately 2.97. |

| Bioavailability | The bioavailability of aluminum from related compounds is low, around 0.1-0.3%. The bioavailability of the salicylate moiety is expected to be similar to other salicylates, although potentially modified by the aluminum complex. | The bioavailability of aluminum from related compounds is low, around 0.1-0.3%. The bioavailability of the salicylate moiety is expected to be similar to other salicylates, although potentially modified by the aluminum complex. | The bioavailability of aluminum from related compounds is low, around 0.1-0.3%. The bioavailability of the salicylate moiety is expected to be similar to other salicylates, although potentially modified by the aluminum complex. |

| Stability | Stable in the presence of water and diluted acids at room temperature.[2] Stability is pH and temperature-dependent, with degradation increasing at higher pH and temperatures. | Stability is pH and temperature-dependent, with degradation increasing at higher pH and temperatures. | Stability is pH and temperature-dependent, with degradation increasing at higher pH and temperatures. |

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary pharmacological effect of basic aluminum salicylates is derived from the salicylate component, which is a well-known non-steroidal anti-inflammatory drug (NSAID). Salicylates exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The aluminum hydroxide component acts as an antacid, neutralizing stomach acid and potentially reducing the gastrointestinal side effects associated with salicylate administration.[3]

Signaling Pathway: COX Inhibition

Experimental Protocols

Synthesis of Basic Aluminum Monosalicylate

This protocol is adapted from a historical patent and describes a straightforward method for the synthesis of basic aluminum monosalicylate.[2]

Materials:

-

Aluminum hydroxide (dried at <100°C)

-

Salicylic acid (finely powdered)

-

Deionized water

Procedure:

-

Suspend one molecular equivalent of aluminum hydroxide in hot deionized water with vigorous stirring.

-

Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The mixture will become transiently acidic with each addition.

-

Continue stirring until the acidic reaction ceases, indicating the formation of the basic salt.

-

Alternatively, molecular equivalents of aluminum hydroxide and salicylic acid can be mixed to a paste with water and warmed on a water bath until a homogeneous, neutral paste is formed.

-

Filter the resulting precipitate.

-

Dry the product at 125-130°C.

Synthesis of Basic Aluminum Disalicylate (via Acetylsalicylate)

This protocol describes the synthesis of mono-hydroxy aluminum di-acetylsalicylate, which serves as a good model for the synthesis of basic aluminum disalicylate.[3]

Materials:

-

Acetylsalicylic acid (Aspirin)

-

Aluminum isopropoxide

-

Anhydrous isopropyl alcohol or toluene

-

Distilled water

Procedure:

-

Solution A: Dissolve approximately two molar equivalents of dry acetylsalicylic acid in a suitable volume of anhydrous isopropyl alcohol with vigorous stirring.

-

Solution B: In a separate vessel, dissolve approximately one molar equivalent of aluminum isopropoxide in anhydrous isopropyl alcohol or toluene.

-

Reaction: Thoroughly mix Solution A and Solution B in a reaction flask and continue to stir vigorously.

-

Precipitation: Gradually add a small amount of distilled water to the reaction mixture dropwise while maintaining vigorous stirring. The mono-hydroxy aluminum di-acetylsalicylate will begin to precipitate as a white solid.

-

Continue stirring at a controlled temperature (e.g., 30°C) for approximately 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the precipitate by filtration. Wash the filtered solid with a small amount of cold isopropyl alcohol to remove unreacted starting materials.

-

Drying: Dry the final product under vacuum at a low temperature.

Synthesis of Neutral Aluminum Trisalicylate

The synthesis of neutral aluminum trisalicylate can be achieved by reacting a salt of aluminum with three equivalents of a salicylic acid compound in an alkaline solution.

Materials:

-

An aluminum salt (e.g., aluminum sulfate)

-

Salicylic acid

-

An alkali (e.g., sodium hydroxide, sodium carbonate)

-

Deionized water

Procedure:

-

Prepare an alkaline solution of salicylic acid by dissolving it in an aqueous solution of the chosen alkali.

-

In a separate container, dissolve the aluminum salt in deionized water.

-

Slowly add the aluminum salt solution to the alkaline salicylate solution with stirring.

-

The reaction is typically carried out at a temperature between 10°C and 25°C.

-

The neutral aluminum trisalicylate will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and soluble salts.

-

Dry the final product.

Quantitative Analysis by UV-Vis Spectrophotometry

This protocol outlines a general method for the quantitative analysis of salicylates based on the formation of a colored complex with iron(III).

Materials:

-

Basic this compound sample

-

Iron(III) chloride solution (1% w/v)

-

Hydrochloric acid (0.1 M)

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the basic this compound and dissolve it in a known volume of 0.1 M hydrochloric acid to break the complex and dissolve the salicylate. Further dilute with deionized water to a suitable concentration.

-

Standard Preparation: Prepare a series of standard solutions of salicylic acid of known concentrations.

-

Color Development: To a fixed volume of each standard and the sample solution, add a fixed volume of the 1% iron(III) chloride solution. The solution will develop a purple color.

-

Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), which is typically around 530 nm for the iron-salicylate complex.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line to determine the concentration of salicylate in the sample solution.

Conclusion

Basic aluminum salicylates represent a class of compounds with established therapeutic benefits. This guide provides a foundational understanding of their chemical properties, synthesis, and mechanism of action. The detailed experimental protocols offer a starting point for researchers to synthesize and analyze these compounds. Further research into their quantitative properties and specific signaling pathway modulations will be valuable for the development of new and improved drug formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. US1447501A - Process for the preparation of basic salicylate of aluminum - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US2959606A - Production of aluminum acetylsalicylate - Google Patents [patents.google.com]

- 8. US4754063A - Salicylates and process for their preparation - Google Patents [patents.google.com]

In-Depth Technical Guide to the Molecular Structure of Tris(salicylato)aluminum(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of tris(salicylato)aluminum(III), also known as aluminum salicylate (B1505791). Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also incorporates information on the well-characterized structural analogue, tris(acetylacetonato)aluminum(III), to provide a thorough understanding of the coordination chemistry and analytical methodologies.

Introduction to Tris(salicylato)aluminum(III)

Tris(salicylato)aluminum(III) is a coordination complex consisting of a central aluminum ion (Al³⁺) chelated by three salicylate anions. The salicylate ligand, derived from salicylic (B10762653) acid, acts as a bidentate ligand, coordinating to the aluminum center through both the carboxylate and the phenolate (B1203915) oxygen atoms. This chelation results in a stable, neutral complex with the chemical formula C₂₁H₁₅AlO₉. While its existence is known, comprehensive structural and spectroscopic data are not widely published.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | aluminum tris(2-carboxyphenolate) | [1] |

| CAS Number | 15479-57-9 | [1] |

| Molecular Formula | C₂₁H₁₅AlO₉ | [1] |

| Molecular Weight | 438.32 g/mol | [2] |

| Appearance | Reddish-white powder | [2] |

| Solubility | Insoluble in water and alcohol; Soluble in dilute alkalies | [2] |

Structural Elucidation and Analogues

Due to the scarcity of specific experimental data, tris(acetylacetonato)aluminum(III) (Al(acac)₃) serves as an excellent and well-documented analogue. The acetylacetonate (B107027) ligand is also a bidentate chelating agent, forming a stable octahedral complex with Al³⁺. The extensive studies on Al(acac)₃ provide valuable insights into the expected structural and spectroscopic properties of tris(salicylato)aluminum(III).

Experimental Protocols

While a specific, detailed protocol for the synthesis of pure, crystalline tris(salicylato)aluminum(III) is not available in the searched literature, a general approach can be adapted from the synthesis of similar aluminum complexes, such as aluminum acetylsalicylate and other metal salicylates. The following is a representative protocol for the synthesis of the analogue, tris(acetylacetonato)aluminum(III).

Synthesis of Tris(acetylacetonato)aluminum(III)

Materials:

-

Aluminum sulfate (B86663) hexadecahydrate (Al₂(SO₄)₃·16H₂O)

-

Acetylacetone (B45752) (2,4-pentanedione)

-

Aqueous ammonia (B1221849) (NH₃)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of aluminum sulfate hexadecahydrate in deionized water.

-

In a separate flask, dissolve a 3-molar excess of acetylacetone in ethanol.

-

Slowly add the aluminum sulfate solution to the acetylacetone solution with vigorous stirring.

-

To this mixture, add aqueous ammonia dropwise until a pH of ~7 is reached to deprotonate the acetylacetone and facilitate complexation.

-

A precipitate of tris(acetylacetonato)aluminum(III) will form.

-

Continue stirring the mixture for a period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with deionized water to remove any unreacted salts.

-

The product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by sublimation.

Data Presentation: Structural and Spectroscopic Data

The following tables summarize the quantitative data for the analogue, tris(acetylacetonato)aluminum(III).

Crystallographic Data for Tris(acetylacetonato)aluminum(III)

Single-crystal X-ray diffraction studies of Al(acac)₃ confirm its octahedral coordination geometry.

Table 1: Selected Bond Lengths and Angles for Tris(acetylacetonato)aluminum(III)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Al-O (average) | 1.88 - 1.89 | O-Al-O (intra-ligand) | ~91 |

| C-O (average) | 1.27 - 1.28 | O-Al-O (inter-ligand, cis) | ~89 |

| C-C (in chelate ring) | 1.39 - 1.40 | O-Al-O (inter-ligand, trans) | ~178 |

Spectroscopic Data

Table 2: FT-IR Spectral Data for Tris(acetylacetonato)aluminum(III)

| Wavenumber (cm⁻¹) | Assignment |

| ~1578 | ν(C=O) + ν(C=C) |

| ~1527 | ν(C=C) + ν(C=O) |

| ~1460 | δₐₛ(CH₃) |

| ~1354 | δₛ(CH₃) |

| ~1281 | ν(C-CH₃) + δ(C-H) |

| ~1020 | ρ(CH₃) |

| ~935 | ν(C-CH₃) |

| ~680 | Ring deformation + ν(Al-O) |

| ~490 | ν(Al-O) |

Table 3: ¹H and ¹³C NMR Spectral Data for Tris(acetylacetonato)aluminum(III) (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~1.95 | -CH₃ |

| ~5.48 | -CH= | |

| ¹³C | ~28 | -CH₃ |

| ~100 | -CH= | |

| ~191 | C=O |

Visualizations

The following diagrams illustrate the coordination chemistry and a general experimental workflow relevant to tris(salicylato)aluminum(III).

Caption: Chelation of Al³⁺ by three salicylate ligands.

Caption: General workflow for synthesis and analysis.

References

A Technical Guide to the Physical Properties of Reddish-White Aluminum Salicylate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salicylate (B1505791), a salt of salicylic (B10762653) acid, is a compound with recognized therapeutic properties, including anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the core physical properties of reddish-white aluminum salicylate powder. The information presented herein is intended to support research, development, and quality control activities related to this pharmaceutical compound. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway associated with its mechanism of action.

Physicochemical Properties

Reddish-white this compound powder is described in the literature as a fine, odorless powder.[1][2] Its color can also be characterized as a fine, colorless powder that is occasionally pink or at times somewhat reddish.[3][4] The reddish-white appearance may be attributed to the specific synthesis process or the presence of trace impurities.

The compound exists in various forms, including neutral and basic salts, which influences its molecular weight and other physical properties. For instance, aluminum tris(2-carboxyphenolate) has a molecular formula of C₂₁H₁₅AlO₉ and a molecular weight of approximately 438.3 g/mol .[5] Basic aluminum salicylates, such as the monosalicylate and disalicylate forms, have different molecular formulas and weights.[3]

Table 1: Summary of Quantitative Physical Properties of this compound and Related Compounds

| Property | Value | Compound Form | Source(s) |

| Molecular Weight | 438.3 g/mol | Aluminum tris(2-carboxyphenolate) (C₂₁H₁₅AlO₉) | [5] |

| 198.11 g/mol | Basic Aluminum Monosalicylate (C₇H₇AlO₅) | [3] | |

| 336.23 g/mol | Basic Aluminum Disalicylate (C₁₄H₁₁AlO₇·H₂O) | [3] | |

| Solubility | Insoluble | Water, Alcohol | [1][2] |

| Soluble | Dilute Alkalies | [1][2] | |

| Sparingly Soluble | Water | [3] | |

| Decomposition | Decomposes in acid | - | [1][2] |

Experimental Protocols

Synthesis of Basic this compound

A historical method for the preparation of basic this compound involves the reaction of aluminum hydroxide (B78521) with salicylic acid in an aqueous medium.[4]

Protocol:

-

Suspend aluminum hydroxide, previously dried at a temperature not exceeding 100°C, in hot water with vigorous stirring.

-

Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The reaction mixture will initially become acidic.

-

Continue stirring; the acidic reaction will subside over time.

-

The reaction can be facilitated by warming the mixture.

-

Once the reaction is complete (indicated by a neutral pH), filter the resulting precipitate.

-

Dry the collected powder at 125-130°C.[4]

The resulting product is a fine, colorless, and at times, somewhat reddish powder.[4]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of the reddish-white this compound powder to a known volume of the desired solvent (e.g., water, dilute alkali) in a stoppered flask.

-

Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved powder to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a suitable membrane filter.

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Characterization Techniques

-

Powder X-ray Diffraction (PXRD): This technique is essential for determining the crystalline structure of the powder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The resulting diffractogram provides information on the crystal lattice parameters and can be used to identify the specific phase of this compound.

-

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): TGA measures the change in mass of the sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of the sample as it is heated or cooled, which can be used to determine melting point, phase transitions, and other thermal events. The thermal decomposition of metal salicylates is known to be influenced by the metal cation and heating rate.[6]

Signaling Pathway

The therapeutic effects of salicylates, including this compound, are primarily attributed to their anti-inflammatory properties. The key mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of inflammation, pain, and fever. Furthermore, salicylates have been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Conclusion

This technical guide has summarized the key physical properties of reddish-white this compound powder, drawing from available scientific literature. While qualitative descriptions are available, there is a notable lack of comprehensive quantitative data for specific physical parameters such as melting point and density, which may vary with the specific form of the salt. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound. The visualized signaling pathway illustrates the established anti-inflammatory mechanism of action for salicylates, which is central to the therapeutic potential of this compound. Further research is warranted to fully elucidate the quantitative physical properties of standardized reddish-white this compound powder to support its development and application in the pharmaceutical field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aluminium Silicate Powder - Pure Quality at Attractive Prices [welcomechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. What is the mechanism of Aloxiprin? [synapse.patsnap.com]

- 6. akjournals.com [akjournals.com]

An In-Depth Technical Guide to the Chelating Properties of Salicylic Acid with Aluminum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic (B10762653) acid, a well-known phenolic compound, demonstrates significant chelating properties with aluminum (Al³⁺), a ubiquitous and environmentally relevant metal ion. This interaction is of considerable interest in fields ranging from analytical chemistry and environmental science to pharmacology and drug development, where chelation can influence metal ion bioavailability, toxicity, and transport. This technical guide provides a comprehensive overview of the core principles governing the chelation of aluminum by salicylic acid. It details the mechanism of complex formation, the stoichiometry and stability of the resulting complexes, and the critical influence of pH. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these interactions using spectrophotometric and potentiometric methods, supported by structured data tables and explanatory diagrams to facilitate understanding and replication.

Introduction to Chelation

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, bonds to a single central metal ion at multiple points, forming a ring-like structure called a chelate. Salicylic acid acts as a bidentate ligand, utilizing two of its functional groups to coordinate with a metal ion. This multidentate binding leads to the "chelate effect," where the resulting complex is significantly more stable than complexes formed with analogous monodentate ligands. Understanding the chelation of aluminum by salicylic acid is crucial for developing strategies to mitigate aluminum toxicity, designing novel drug delivery systems, and creating sensitive analytical methods.

Mechanism and Stoichiometry of Al(III)-Salicylate Chelation

Salicylic acid (H₂Sal) chelates the aluminum(III) ion through its carboxylate and phenolate (B1203915) oxygen atoms. The formation of the chelate requires the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups. The aluminum ion (Al³⁺), a hard Lewis acid, readily coordinates with these hard oxygen donor atoms.

The stoichiometry of the Al(III)-salicylate complex is highly dependent on the pH of the solution. In acidic conditions, the formation of a 1:1 metal-to-ligand complex, [Al(Sal)]⁺, is the predominant reaction.[1][2] As the pH increases, stepwise formation of higher-order complexes, such as the 1:2 complex [Al(Sal)₂]⁻ and the 1:3 complex [Al(Sal)₃]³⁻, is anticipated, analogous to the behavior observed with other trivalent metal ions like iron(III).

dot

Caption: Chelation of Al³⁺ by salicylic acid to form a 1:1 complex.

Stability of Al(III)-Salicylate Complexes

The stability of a metal complex is quantified by its formation constant (K) or stability constant (β), often expressed in logarithmic form (log K or log β). A higher value indicates a more stable complex. The chelation of aluminum by salicylic acid has been studied using various techniques, yielding stability constants that underscore the strength of this interaction.

Quantitative Stability Data

| Complex Species | Stoichiometry (Al³⁺:Salicylate) | Method | log K | Optimal pH Range | Reference |

| [Al(Sal)]⁺ | 1:1 | Spectrophotometry | 5.93 | 2.8 - 4.0 | [1][2] |

| [Al(Sal)(H₂O)₄]⁺ | 1:1 | Theoretical (DFT) | 13.8 | ~3 |

Note: The discrepancy between the experimental and theoretical log K values highlights the influence of solvation and experimental conditions, which theoretical models approximate.

Experimental Protocols for Characterization

The determination of stoichiometry and stability constants for metal-ligand complexes relies on precise analytical techniques. Spectrophotometry and potentiometry are the primary methods employed for studying the Al(III)-salicylate system.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, or the method of continuous variations, is a widely used spectrophotometric technique to determine the stoichiometry of a complex in solution. It involves preparing a series of solutions where the mole fraction of the metal and ligand varies while keeping the total molar concentration constant. The absorbance of the complex is then measured at its wavelength of maximum absorbance (λ_max).

dot

Caption: Workflow for Job's method of continuous variations.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 0.001 M stock solution of an aluminum salt (e.g., AlCl₃ or Al(NO₃)₃) in dilute acid (e.g., 0.002 M HCl) to prevent hydrolysis.

-

Prepare a 0.001 M stock solution of salicylic acid in the same dilute acid.

-

-

Preparation of the Continuous Variation Series:

-

Prepare a series of 10 solutions in 10 mL volumetric flasks, as detailed in the table below. The total volume is kept constant at 10 mL.

-

| Solution # | Vol. Al³⁺ Stock (mL) | Vol. Salicylic Acid Stock (mL) | Mole Fraction of Salicylate (B1505791) |

| 1 | 9.0 | 1.0 | 0.1 |

| 2 | 8.0 | 2.0 | 0.2 |

| 3 | 7.0 | 3.0 | 0.3 |

| 4 | 6.0 | 4.0 | 0.4 |

| 5 | 5.0 | 5.0 | 0.5 |

| 6 | 4.0 | 6.0 | 0.6 |

| 7 | 3.0 | 7.0 | 0.7 |

| 8 | 2.0 | 8.0 | 0.8 |

| 9 | 1.0 | 9.0 | 0.9 |

-

pH Adjustment & Measurement:

-

Ensure the pH of each solution is within the optimal range for 1:1 complex formation (2.8 - 4.0).[1][2] Adjust with dilute acid or base if necessary.

-

Determine the wavelength of maximum absorbance (λ_max) for the Al(III)-salicylate complex by scanning a solution containing a 1:1 molar ratio (Solution #5) against a reagent blank. The λ_max is approximately 315 nm.[1][2]

-

Measure the absorbance of each of the 9 solutions at this λ_max.

-

-

Data Analysis:

-

Plot the measured absorbance (Y-axis) versus the mole fraction of salicylic acid (X-axis).

-

The plot will show two intersecting straight lines. Extrapolate these lines to find the intersection point.

-

The mole fraction at the intersection point corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 complex.

-

Potentiometric Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining stepwise stability constants. The method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and ligand as it is titrated with a strong base. The data from the titration curves can be used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]), which are then used to determine the stability constants.

dot

Caption: Workflow for potentiometric determination of stability constants.

General Protocol (Irving-Rossotti Method):

-

Reagent Preparation:

-

All solutions should be prepared in deionized, CO₂-free water.

-

Acid: Standardized strong acid (e.g., 0.1 M HClO₄).

-

Ligand: A standard solution of salicylic acid.

-

Metal: A standard solution of an aluminum salt, ensuring the acid content from hydrolysis is accounted for.

-

Base: Standardized, carbonate-free strong base (e.g., 0.1 M NaOH).

-

Ionic Strength: An inert salt (e.g., NaClO₄) is used to maintain constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Three separate titrations are performed under identical conditions (temperature, ionic strength, initial volume):

-

Acid Titration: Acid + Inert Salt

-

Ligand Titration: Acid + Ligand + Inert Salt

-

Complex Titration: Acid + Ligand + Metal Ion + Inert Salt

-

-

Titrate each solution with the standardized strong base, recording the pH after each incremental addition of titrant. Add smaller increments near the equivalence points where the pH changes rapidly.

-

-

Calculations:

-

From the titration curves, the horizontal distance between the ligand curve and the complex curve is used to calculate n̄ (the average number of salicylate molecules complexed with one Al³⁺ ion) at various pH values.

-

The data from the acid and ligand titrations are used to calculate the proton-ligand stability constants and then the free ligand concentration, [L] , at each pH.

-

A formation curve is generated by plotting n̄ versus pL (where pL = -log[L]).

-

The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, the value at n̄ = 1.5 corresponds to log K₂, and so on.

-

Applications and Significance

The chelation of aluminum by salicylic acid has several important implications:

-

Drug Development: Salicylate-containing compounds can influence the absorption, distribution, and excretion of aluminum. This interaction is relevant in the formulation of drugs and understanding potential metal-related side effects.

-

Analytical Chemistry: The formation of a stable, UV-active complex allows for the sensitive spectrophotometric determination of either aluminum or salicylic acid.[1][2]

-

Environmental Science: In acidic soils, naturally occurring phenolic acids like salicylic acid can mobilize aluminum, affecting its transport and bioavailability to plants and aquatic organisms.

-

Mitigation of Al Toxicity: The ability of salicylic acid to chelate aluminum is a proposed mechanism for how it alleviates aluminum toxicity in plants.

Conclusion

Salicylic acid forms a stable 1:1 chelate with aluminum(III) ions in acidic media, with a well-documented stability constant. The formation of higher-order complexes is likely at elevated pH values, though quantitative data for these species is sparse. The stoichiometry and stability of these complexes can be reliably determined using established experimental techniques such as spectrophotometric analysis via Job's method and potentiometric titrations. A thorough understanding of these chelating properties is essential for professionals in chemistry, environmental science, and pharmacology who work with these compounds. The detailed protocols and data presented in this guide serve as a foundational resource for further research and application in these fields.

References

Stability of Aluminum Salicylate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of aluminum salicylate (B1505791) in aqueous solutions. Due to a lack of extensive direct studies on aluminum salicylate, this guide synthesizes information from research on the hydrolysis of aluminum ions, the degradation of salicylic (B10762653) acid and its derivatives, and established principles of forced degradation studies. It covers the primary degradation pathways, including hydrolysis of both the aluminum-salicylate complex and the individual ions. The guide details experimental protocols for conducting forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) and for assessing excipient compatibility. Quantitative data, derived from studies on analogous compounds, is presented to provide an informed perspective on potential degradation kinetics. This document aims to be a valuable resource for formulation scientists and researchers involved in the development of drug products containing this compound.

Introduction

This compound is a salt formed from the reaction of aluminum and salicylic acid. It possesses anti-inflammatory properties and is used in some topical preparations. The stability of this compound in aqueous formulations is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The primary stability concern in an aqueous environment is hydrolysis, which can affect both the aluminum cation and the salicylate anion.